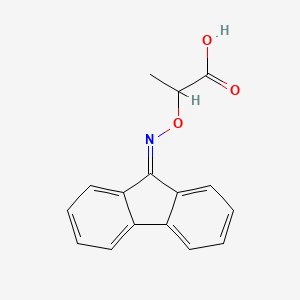
2-(9-Fluorenylideneaminooxy)propionic acid
説明
2-(9-Fluorenylideneaminooxy)propionic acid, commonly known as FAPO, is a chemical compound that has been extensively studied for its biochemical and physiological effects. FAPO is a potent nitroxide spin label that has been used in various scientific research applications.
作用機序
FAPO is a nitroxide spin label that works by reacting with free radicals and other reactive oxygen species in biological systems. When FAPO reacts with free radicals, it becomes a stable paramagnetic species that can be detected by EPR spectroscopy. FAPO has a long half-life in biological systems, which makes it an ideal tool for studying free radicals and other reactive oxygen species.
Biochemical and physiological effects:
FAPO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various animal models. FAPO has also been shown to improve mitochondrial function and reduce apoptosis in various cell types. Additionally, FAPO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
FAPO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FAPO has a long half-life in biological systems, which makes it an ideal tool for studying free radicals and other reactive oxygen species. However, there are also some limitations to using FAPO in lab experiments. FAPO can be toxic at high concentrations, and it can also interfere with some biochemical assays.
将来の方向性
There are several future directions for research on FAPO. One area of research is to develop new synthetic methods for FAPO that are more efficient and have higher yields. Another area of research is to study the pharmacokinetics and pharmacodynamics of FAPO in animal models and humans. Additionally, FAPO could be used as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer.
Conclusion:
In conclusion, FAPO is a versatile tool for studying free radicals and other reactive oxygen species in biological systems. It has been extensively studied for its biochemical and physiological effects and has shown promise as a therapeutic agent for various diseases. Future research on FAPO could lead to new insights into the mechanisms of oxidative stress and inflammation and could lead to the development of new treatments for various diseases.
科学的研究の応用
FAPO has been used in various scientific research applications, including electron paramagnetic resonance (EPR) spectroscopy, magnetic resonance imaging (MRI), and as a spin label in biochemical and physiological studies. FAPO is a versatile tool for studying free radicals and other reactive oxygen species in biological systems. It has been used to study the structure and function of proteins, lipids, and DNA.
特性
IUPAC Name |
2-(fluoren-9-ylideneamino)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10(16(18)19)20-17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBFXOGDVXIFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON=C1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324719 | |
| Record name | 2-{[(9H-Fluoren-9-ylidene)amino]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7498-86-4 | |
| Record name | 2-[(9H-Fluoren-9-ylidenamino)oxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7498-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 407594 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC407594 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(9H-Fluoren-9-ylidene)amino]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



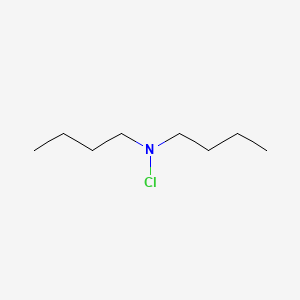
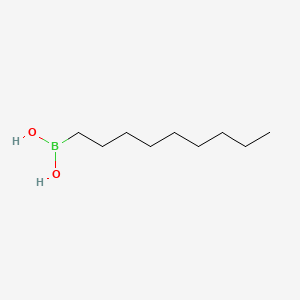
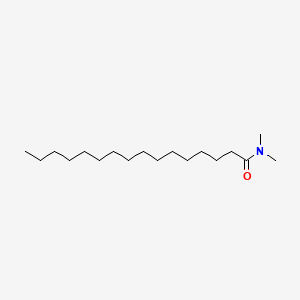

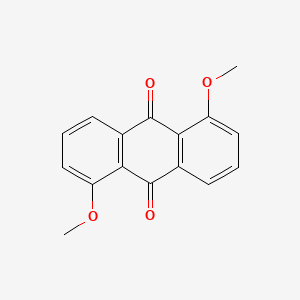

![2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B1606937.png)
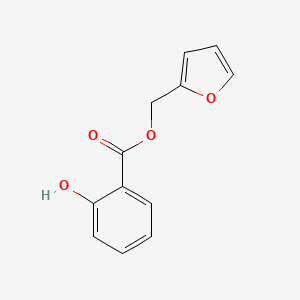

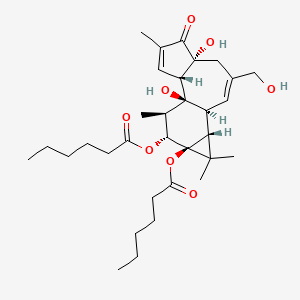
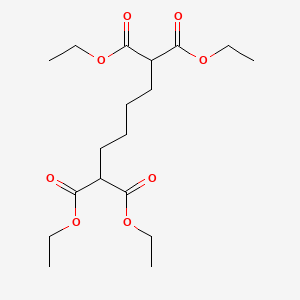
![4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1606944.png)

